Guanidinyl-naltrindole di-trifluoroacetate
Description
Discovery and Development
Guanidinyl-naltrindole di-trifluoroacetate emerged from seminal work by Portoghese and colleagues in the late 20th century, who sought to modify the δ-opioid receptor (DOR) antagonist naltrindole to enhance κ-opioid receptor (KOR) selectivity. By introducing a guanidino group to the naltrindole scaffold, they synthesized derivatives with distinct pharmacological profiles. The 5′- and 6′-guanidinonaltrindole isomers were pivotal: the 5′-position conferred KOR antagonism, while the 6′-position yielded partial agonism. This structural modification marked a breakthrough in opioid receptor pharmacology, enabling researchers to probe KOR-specific signaling mechanisms without cross-reactivity at μ- or δ-opioid receptors.
Nomenclature and Chemical Classification
This compound is systematically named as 5′-guanidinonaltrindole di(trifluoroacetate) salt hydrate. Its molecular formula is C27H29N5O3·2C2HF3O2·xH2O , with a molecular weight of 699.60 g/mol (anhydrous basis). The compound belongs to the indolomorphinan class, characterized by a fused tetracyclic structure with a cyclopropylmethyl group and a guanidinyl substituent at the 5′-position of the indole ring.
| Property | Value |
|---|---|
| IUPAC Name | 2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine di(trifluoroacetate) hydrate |
| Molecular Formula | C27H29N5O3·2C2HF3O2·xH2O |
| Molecular Weight | 699.60 g/mol (anhydrous) |
| CAS Number | 219655-57-9 |
| Chemical Class | Guanidinylated indolomorphinan derivative |
Evolution of Guanidinylated Naltrindole Derivatives
The strategic placement of the guanidino group on the naltrindole scaffold dictated receptor interaction. Moving the substituent from the 5′ to 6′ position transformed 5′-guanidinonaltrindole (a KOR antagonist) into 6′-guanidinonaltrindole (a G protein-biased KOR agonist). This positional isomerism highlighted the critical role of steric and electronic effects in ligand-receptor binding. Subsequent derivatives, such as N’-alkylated and benzylated analogs, further refined pharmacokinetic properties, though poor bioavailability due to the guanidine group’s high basicity limited systemic efficacy.
Historical Significance in Opioid Receptor Research
This compound revolutionized understanding of KOR signaling. Studies revealed its role as a tool compound for dissecting G protein-coupled vs. β-arrestin-mediated pathways. For instance, 6′-guanidinonaltrindole exhibited biased agonism , activating G proteins without recruiting β-arrestin—a finding that underscored the therapeutic potential of pathway-selective KOR modulators for pain management without dysphoria. Additionally, its use in receptor dimerization studies demonstrated functional crosstalk between KOR and δ-opioid receptors, advancing the concept of opioid receptor heteromers.
Properties
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-7-yl]guanidine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O3.2C2HF3O2/c28-25(29)30-15-4-5-18-16(10-15)17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,24(35-23)22(17)31-18)7-8-32(20)12-13-1-2-13;2*3-2(4,5)1(6)7/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*(H,6,7)/t20-,24+,26+,27-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXCKWXJRPYRLW-AWCPWCJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=CC(=C8)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F6N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of guanidinyl-naltrindole di-trifluoroacetate typically involves the following steps:
Starting Material: The synthesis begins with naltrindole, a known opioid receptor antagonist.
Guanidinylation: Naltrindole is reacted with a guanidine derivative under controlled conditions to introduce the guanidine group.
Salt Formation: The resulting guanidinyl-naltrindole is then treated with trifluoroacetic acid to form the di-trifluoroacetate salt. This step ensures the compound’s stability and solubility.
Industrial Production Methods: While specific industrial production methods are not widely documented, the process generally involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of automated reactors, purification systems, and stringent quality control measures .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the guanidine group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the naltrindole core, potentially modifying its receptor binding properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of guanidinyl-naltrindole.
Reduction: Reduced forms of the naltrindole core.
Substitution: Various substituted guanidinyl-naltrindole derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pain Management
- GNTI is utilized in studies investigating pain perception and modulation. By selectively blocking DOR, researchers can observe changes in pain response mechanisms, which may lead to novel analgesic therapies with fewer side effects compared to traditional opioids.
-
Opioid Receptor Modulation
- The compound serves as a tool for understanding the specific functions of opioid receptors in various physiological processes, including reward processing and learning. Its high selectivity for DOR over other opioid receptors makes it particularly valuable for elucidating the roles of these receptors in addiction and mood disorders .
-
Therapeutic Development
- GNTI's unique signaling profile—activating G protein coupling without recruiting β-arrestin2—suggests potential for developing new treatments aimed at reducing adverse effects commonly associated with traditional opioid therapies. This characteristic allows for targeted therapeutic effects while minimizing unwanted side effects.
- Cell Signaling Studies
Comparative Analysis of Related Compounds
The following table summarizes notable compounds related to Guanidinyl-naltrindole di-trifluoroacetate, highlighting their receptor activity and unique features:
| Compound Name | Type | Receptor Activity | Unique Features |
|---|---|---|---|
| This compound | Antagonist | Kappa-opioid receptor | Selective antagonist with unique signaling profile |
| Naltrindole | Antagonist | Kappa-opioid receptor | Parent compound; broader opioid receptor activity |
| 5′-Guanidinonaltrindole di-trifluoroacetate | Antagonist | Kappa-opioid receptor | Similar structure; potential differences in efficacy |
| 6′-Guanidinonaltrindole | Agonist | Kappa-opioid receptor | Biased agonist; different pharmacodynamics |
Case Studies
Several studies have demonstrated the efficacy of GNTI in various research contexts:
- Study on Pain Perception : Research indicated that GNTI effectively modulated pain responses in animal models, demonstrating its potential as an analgesic agent without the typical side effects associated with conventional opioids.
- Addiction Research : In experiments focused on addiction mechanisms, GNTI's selective antagonism at DOR provided insights into how this receptor influences drug-seeking behavior and withdrawal symptoms, suggesting pathways for therapeutic intervention .
- Signaling Pathway Analysis : A study highlighted GNTI's role in activating specific intracellular pathways related to KOR without β-arrestin recruitment, indicating a novel mechanism that could be exploited in drug design .
Mechanism of Action
Guanidinyl-naltrindole di-trifluoroacetate exerts its effects by selectively binding to κ opioid receptors, thereby blocking the action of endogenous ligands. This antagonistic action inhibits the receptor’s signaling pathways, which are involved in pain perception, mood regulation, and addictive behaviors. The compound’s high selectivity and potency make it a valuable tool for dissecting the molecular mechanisms underlying these physiological processes .
Comparison with Similar Compounds
Enzyme Inhibitors
GNTI is compared to other Sfp-PPTase and HDAC inhibitors in terms of potency and selectivity:
Table 1: Enzyme Inhibition Profiles
Key Insight: GNTI’s extended ring system may improve enzyme binding compared to smaller inhibitors like NOBP, while its HDAC5 selectivity distinguishes it from pan-HDAC inhibitors like NSC-95395.
STAT Pathway Modulation
GNTI was evaluated in a high-content screening assay for STAT3/1 pathway inhibition:
Table 2: Inhibition of STAT3/1 Pathways
In contrast, aurintricarboxylic acid broadly inhibits both STATs.
Structural and Counterion Effects
- Di-trifluoroacetate vs. di-hydrochloride salts : Conversion of di-TFA salts (e.g., GNTI) to di-HCl salts in related compounds (e.g., hydantoins) showed minimal changes in MIC or EC₅₀ values, though di-HCl salts occasionally improved antimicrobial activity due to lower molecular weight .
- Molecular size comparison : GNTI (C₂₇H₂₉N₅O₃) is smaller than Opadotin bistrifluoroacetate (C₄₇H₈₂N₆O₁₂·2C₂HF₃O₂), which may influence membrane permeability or target engagement .
Opioid Receptor Selectivity
This structural feature distinguishes it from non-selective antagonists like nor-binaltorphimine .
Biological Activity
Guanidinyl-naltrindole di-trifluoroacetate (GNTI) is a compound derived from naltrindole, which is known for its selective activity at opioid receptors, particularly the kappa-opioid receptor (KOR). This article delves into the biological activity of GNTI, examining its mechanisms, effects, and implications for drug development.
GNTI primarily functions as a selective antagonist at KORs. The compound has been shown to activate G protein coupling without recruiting β-arrestin2, indicating a unique signaling bias. This functional selectivity is significant as it may lead to different therapeutic outcomes compared to traditional KOR agonists.
- G Protein Activation : In studies involving striatal neurons, GNTI was found to activate the Akt signaling pathway while not inducing ERK1/2 activation, which is typically associated with β-arrestin2 recruitment. This suggests that GNTI can selectively modulate specific signaling pathways associated with KOR activation .
Pharmacological Properties
Research has demonstrated that GNTI exhibits potent biological activity through various assays:
- Inhibition of Smooth Muscle Contraction : GNTI has been shown to inhibit contractions in the guinea pig ileum, a classic model for assessing KOR activity. This effect can be blocked by nor-BNI, confirming its action as a KOR agonist .
- Selective Antagonism : GNTI acts as a selective antagonist at KORs, differentiating it from other opioid receptor ligands that may exhibit broader activity across multiple receptor types .
Case Studies and Experimental Data
A study involving a high-throughput screening of pharmacologically active compounds identified GNTI's significant effects on insulin expression in pancreatic β-cells. The compound was part of a screen that evaluated over 4,640 small molecules, revealing its potential role in modulating insulin production .
Data Table: Summary of Biological Activities
Implications for Drug Development
The unique properties of GNTI make it a promising candidate for further research in pain management and addiction treatment. Its ability to selectively activate certain signaling pathways without the typical side effects associated with β-arrestin recruitment could lead to new therapeutic strategies that minimize adverse effects while maximizing analgesic efficacy.
Q & A
Q. What are the recommended synthetic pathways and purification methods for Guanidinyl-naltrindole di-trifluoroacetate?
this compound is typically synthesized via trifluoroacetylation reactions. A common protocol involves dissolving the parent compound (e.g., naltrindole derivatives) in a solvent like dichloromethane or acetone, followed by reaction with trifluoroacetic anhydride (TFAA) under controlled conditions (e.g., 200 μL TFAA per 1–5 mg sample) . Purification often employs reverse-phase chromatography or lyophilization to isolate the di-trifluoroacetate salt. Analytical validation via HPLC (≥95% purity thresholds) and mass spectrometry is critical to confirm structural integrity .
Q. How should researchers address solubility challenges for di-trifluoroacetate salts in physiological assays?
Di-trifluoroacetate salts are non-physiological and may require conversion to hydrochloride (HCl) salts for in vivo studies. A validated method involves dissolving the di-trifluoroacetate in HCl (e.g., 1 M), followed by lyophilization. Comparative studies show minimal changes in bioactivity (e.g., MIC or EC50 values) post-conversion, though molecular weight adjustments may slightly alter pharmacokinetic profiles .
Q. What analytical techniques are essential for characterizing trifluoroacetate counterion stability?
Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F NMR) is critical for tracking trifluoroacetate dissociation. For example, monitoring chemical shifts at ~-75 ppm (CF₃ group) under varying pH or temperature conditions can reveal counterion stability . Complementary methods include ion chromatography to quantify free trifluoroacetate in solution .
Advanced Research Questions
Q. How can researchers design experiments to assess STAT3 pathway selectivity of this compound?
High-content imaging assays (HCS) using IL-6-induced pSTAT3-Y705 and IFNγ-induced pSTAT1-Y701 phosphorylation are recommended. For example, this compound demonstrated 57.8% inhibition of pSTAT3-Y705 but no significant effect on pSTAT1-Y701 (-13.6% inhibition), suggesting STAT3 selectivity. Experimental controls should include aurintricarboxylic acid (a broad inhibitor) and salmeterol (STAT1 modulator) .
Q. What strategies resolve contradictions in biological activity data between trifluoroacetate and hydrochloride salts?
Contradictions may arise from counterion interactions with cellular membranes. To address this:
- Perform parallel assays with both salt forms under identical conditions.
- Use isothermal titration calorimetry (ITC) to quantify binding affinities.
- Compare molecular dynamics (MD) simulations of salt forms with lipid bilayers.
Evidence shows di-HCl salts of analogous compounds exhibit minor activity improvements (e.g., antimicrobial MIC values) due to reduced molecular weight, but no systemic trends .
Q. How should researchers optimize derivatization protocols for GC/MS analysis of Guanidinyl-naltrindole derivatives?
Derivatization with TFAA enhances volatility for GC/MS. Key steps:
- Dissolve 1–5 mg sample in acetone (0.5 mL).
- Add TFAA (200 μL) and heat at 60°C for 30 minutes.
- Quench with aqueous sodium bicarbonate and extract with dichloromethane.
Validate using internal standards (e.g., trifluralin-d14) to correct for recovery variability .
Q. What safety protocols are critical for handling trifluoroacetate-containing compounds?
- Use PPE: gloves, masks, and protective eyewear to avoid skin/eye contact.
- Store waste separately in acid-resistant containers for professional disposal.
- Monitor air quality for trifluoroacetic acid vapors (TLV: 0.1 ppm) using FTIR spectroscopy .
Data Contradiction and Validation
Q. How to interpret conflicting results in counterion-dependent bioactivity studies?
Conflicts may stem from assay sensitivity or salt form stability. Mitigation steps:
Q. What quality control criteria ensure batch-to-batch consistency in di-trifluoroacetate synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
